molecular formula C14H10BrN B585507 4'-Bromomethyl-2-cyanobiphenyl-d4 CAS No. 1420880-42-7

4'-Bromomethyl-2-cyanobiphenyl-d4

Cat. No. B585507
Key on ui cas rn: 1420880-42-7
M. Wt: 276.169
InChI Key: LFFIEVAMVPCZNA-KDWZCNHSSA-N
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Patent
US06177587B1

Procedure details

A mixture of 2-(4-methylphenyl)benzonitrile [MPB] 23 g, NBS 22 g and 2,2′-azobis(2,4-dimethylvaleronitrile) 47 mg was suspended in dichloromethane 44 ml and the mixture was stirred at 45-50° C. for about 5 hours. To the reaction mixture was added water 46 ml and the organic layer was separated. This operation was conducted three times. The organic layer was concentrated and acetonitrile 50 ml was added to the concentrate. The solution was again concentrated and acetonitrile 50 ml was added to the concentrate to give acetonitrile solution of 2-(4-bromomethylphenyl)benzonitrile [BMB] (116 g; Yield based on the theoretical amount of (2-(4-bromomethylphenyl)benzonitrile: 84%).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[CH:4][CH:3]=1.C1C(=O)N([Br:23])C(=O)C1.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.O>ClCCl>[Br:23][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C#N)C=CC=C1
Name
Quantity
22 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
47 mg
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
44 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 45-50° C. for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
ADDITION
Type
ADDITION
Details
acetonitrile 50 ml was added to the concentrate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was again concentrated
ADDITION
Type
ADDITION
Details
acetonitrile 50 ml was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06177587B1

Procedure details

A mixture of 2-(4-methylphenyl)benzonitrile [MPB] 23 g, NBS 22 g and 2,2′-azobis(2,4-dimethylvaleronitrile) 47 mg was suspended in dichloromethane 44 ml and the mixture was stirred at 45-50° C. for about 5 hours. To the reaction mixture was added water 46 ml and the organic layer was separated. This operation was conducted three times. The organic layer was concentrated and acetonitrile 50 ml was added to the concentrate. The solution was again concentrated and acetonitrile 50 ml was added to the concentrate to give acetonitrile solution of 2-(4-bromomethylphenyl)benzonitrile [BMB] (116 g; Yield based on the theoretical amount of (2-(4-bromomethylphenyl)benzonitrile: 84%).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[CH:4][CH:3]=1.C1C(=O)N([Br:23])C(=O)C1.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.O>ClCCl>[Br:23][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C#N)C=CC=C1
Name
Quantity
22 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
47 mg
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
44 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 45-50° C. for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
ADDITION
Type
ADDITION
Details
acetonitrile 50 ml was added to the concentrate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was again concentrated
ADDITION
Type
ADDITION
Details
acetonitrile 50 ml was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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